molecular formula C10H17NO B157126 2-Azaspiro[4.6]undecan-3-one CAS No. 134617-89-3

2-Azaspiro[4.6]undecan-3-one

Cat. No. B157126
M. Wt: 167.25 g/mol
InChI Key: YXTWCCJCYBPHGQ-UHFFFAOYSA-N
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Description

2-Azaspiro[4.6]undecan-3-one is a compound that belongs to the class of azaspirocycles, which are characterized by the presence of a nitrogen atom within a spirocyclic framework. These compounds are of significant interest due to their presence in various natural products and potential pharmacological activities.

Synthesis Analysis

The synthesis of azaspirocyclic compounds, such as 2-azaspiro[4.6]undecan-3-one, has been explored through various synthetic routes. One approach involves the FeCl(3)-promoted synthesis of 2-azaspiro[4.6]undec-7-ene rings via ring expansion/cyclization/chlorination of N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols . Another method reported is the Prins cascade cyclization for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which demonstrates the versatility of the Prins reaction in constructing complex azaspirocycles . Additionally, a one-step synthesis of the 1-azaspiro[5.5]undecane skeleton, characteristic of histrionicotoxin alkaloids, has been achieved using Hg(OTf)2-catalyzed cycloisomerization .

Molecular Structure Analysis

The molecular structure of 2-azaspiro[4.6]undecan-3-one and related compounds is characterized by the presence of a spirocyclic framework that incorporates a nitrogen atom. This unique structural feature is common to the histrionicotoxin family of alkaloids and is associated with their biological activity .

Chemical Reactions Analysis

Azaspirocycles can undergo various chemical reactions, including cycloisomerization, which has been utilized in the synthesis of histrionicotoxin alkaloids . The Prins reaction is another key transformation that can be used to construct azaspirocyclic frameworks, as demonstrated in the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocycles like 2-azaspiro[4.6]undecan-3-one are influenced by their unique molecular structure. While specific details on the physical properties of 2-azaspiro[4.6]undecan-3-one are not provided in the papers, it can be inferred that the presence of the spirocyclic and azacyclic moieties would affect properties such as solubility, boiling point, and melting point. Chemical properties such as reactivity and stability would also be influenced by the presence of the nitrogen atom and the overall three-dimensional shape of the molecule.

Scientific Research Applications

Marine Derived Compounds

Marine natural products, especially those derived from sponges of the Verongiida order, include compounds with the 1,6-dioxa-2-azaspiro [4.6] undecane backbone like psammaplysins. These compounds have displayed a wide range of biological properties such as growth inhibition, antimalarial, antifouling, protein tyrosine phosphatase inhibition, antiviral, immunosuppressive, and antioxidant effects (Youssef & Shaala, 2022).

Synthesis and Bioactivity

A variety of 3-azaspiro[5.5]undecane derivatives have been synthesized, some showing significant anticonvulsant properties. The structural features, particularly the hexahydro-1H-isoindole-1,3(2H)-dione core, play a crucial role in determining their anticonvulsant activity (Kamiński, Wiklik, & Obniska, 2014). Moreover, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, a compound synthesized from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione, has been employed for synthesizing N-protected amino acid esters used in peptide synthesis, maintaining the enantiomeric purity of the amino acids (Rao et al., 2016).

Chemical Synthesis and Medicinal Chemistry

The 1-oxa-7-azaspiro[5.5]undecane and similar ring systems are pivotal cores in natural or synthetic products with significant biological activities, making them intriguing targets for chemical synthesis (Sinibaldi & Canet, 2008). Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine has been investigated as a soluble epoxide hydrolase (sEH) inhibitor, showing high solubility and low lipophilicity, indicating its potential in therapeutic applications such as cardiovascular disease, inflammation, and pain (Lukin et al., 2018).

Safety And Hazards

2-Azaspiro[4.6]undecan-3-one is classified under the GHS07 hazard class and has the signal word 'Warning’ . It has the hazard statement H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

2-azaspiro[4.6]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-9-7-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTWCCJCYBPHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633073
Record name 2-Azaspiro[4.6]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.6]undecan-3-one

CAS RN

134617-89-3
Record name 2-Azaspiro[4.6]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

38 g. N-acetyl-3-oxo-2-azaspiro[4,6]undecane are heated to 60° C. for 6 hours in a solution of 40 g. potassium carbonate in 400 ml. 80% aqueous ethanol. The reaction mixture is then acidified with dilute hydrochloric acid, the ethanol is stripped off in a vacuum and the aqueous residue is extracted with methylene chloride. The residue obtained after evaporation of the solvent gives, upon vacuum distillation, 3-oxo-2-azaspiro[4,6]undecane in the form of a colourless syrup; b.p. 125°-135° C./10-3 mm.Hg. After crystallisation from diisopropyl ether, the compound melts at 70°-74° C.
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